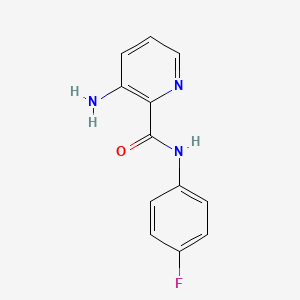

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide

Description

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position, a carboxamide group at the 2-position, and a 4-fluorophenyl group attached to the nitrogen of the carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-8-3-5-9(6-4-8)16-12(17)11-10(14)2-1-7-15-11/h1-7H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBHDNNHIZXVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Attachment of the 4-Fluorophenyl Group: This step involves the formation of an amide bond between the pyridine-2-carboxylic acid and 4-fluoroaniline, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into organic compounds often enhances their biological activity and metabolic stability. The presence of the fluorine atom in 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide is expected to improve its pharmacokinetic properties, making it a candidate for drug development. Fluorinated compounds constitute approximately 25% of small-molecule drugs currently in clinical use, indicating a trend towards their increased application in pharmaceuticals .

Anticancer Activity

Research has indicated that compounds similar to 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide may exhibit anticancer properties by inhibiting specific molecular targets involved in cancer progression. For instance, inhibitors of the IκB kinase (IKK) complex are being explored for their potential to treat various cancers, including lymphoid and epithelial-derived malignancies . The compound's structure suggests it may interact with IKK pathways, which are crucial in regulating inflammatory responses and cancer cell proliferation.

Inhibition of Inflammatory Pathways

The compound may also play a role in treating autoimmune and inflammatory diseases by inhibiting pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. These cytokines are pivotal in inflammatory responses and diseases like rheumatoid arthritis and multiple sclerosis . The ability to block these pathways can offer therapeutic benefits for patients suffering from chronic inflammatory conditions.

Biological Research

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide serves as a valuable tool in biological research, particularly in studies aimed at understanding cellular signaling pathways.

Mechanistic Studies

Understanding the mechanism of action of this compound can provide insights into its biological effects. Studies focusing on its interaction with specific proteins involved in cell signaling can reveal its potential therapeutic targets. For example, research on similar thieno[2,3-b]pyridine derivatives has shown promise in modulating biological activities through interactions with various proteins .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide can help identify modifications that enhance its efficacy or reduce toxicity. By systematically altering the compound's structure, researchers can optimize its pharmacological properties for specific applications .

Synthesis of Novel Compounds

The unique structure of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide makes it an attractive precursor for synthesizing novel compounds with enhanced properties.

Radiolabeling for Imaging Studies

The ability to incorporate fluorine into compounds allows for the synthesis of radiolabeled derivatives suitable for positron emission tomography (PET) imaging. This application is crucial for visualizing biological processes in vivo and can aid in drug development by providing information on pharmacokinetics and biodistribution .

Development of Targeted Therapies

As a building block, this compound can be modified to create targeted therapies that selectively inhibit specific cellular pathways involved in disease processes. The development of such targeted therapies is a growing area of interest in modern medicine, aiming to reduce side effects while increasing treatment efficacy.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-amino-N-(4-chlorophenyl)pyridine-2-carboxamide

- 3-amino-N-(4-methylphenyl)pyridine-2-carboxamide

- 3-amino-N-(4-bromophenyl)pyridine-2-carboxamide

Uniqueness

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Biological Activity

3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide can be represented as follows:

- IUPAC Name : 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide

- Molecular Formula : C11H10FN3O

- Molecular Weight : 221.22 g/mol

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent introduction of the amino and carboxamide functional groups. Various synthetic routes have been explored, often utilizing reagents such as amines and carboxylic acids under controlled conditions to achieve high yields.

The biological activity of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound exhibits potential as an inhibitor in various enzymatic pathways, particularly those related to cancer and infectious diseases.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain kinases involved in cell proliferation and survival, which may contribute to its anticancer properties.

- Antimicrobial Activity : Preliminary investigations indicate that it possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Research Findings

Recent studies have highlighted the biological efficacy of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide:

- Antiplasmodial Activity : Research has demonstrated that derivatives of pyridine-2-carboxamides exhibit significant antiplasmodial activity against Plasmodium falciparum, with IC50 values in the nanomolar range, indicating strong potential for malaria treatment .

- Cell Proliferation Inhibition : In vitro assays have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells, suggesting its role as a potential anticancer agent .

Data Table: Biological Activity Summary

| Biological Activity | Test Methodology | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiplasmodial | Enzyme inhibition assay | 0.199 | |

| Inhibition of cancer cell lines | MTT assay | 0.36 (CDK2) | |

| Antimicrobial | Zone of inhibition | Not specified |

Case Studies

- Anticancer Studies : A study focused on the effects of 3-amino-N-(4-fluorophenyl)pyridine-2-carboxamide on human cancer cell lines revealed significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

- Antimalarial Research : Another investigation into its antimalarial properties showed promising results against drug-resistant strains of Plasmodium falciparum. The compound's ability to selectively inhibit the parasite's growth without affecting human cells underscores its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.